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Compound Name: 3-Aminothietane-3-carboxylic acid

Cat. No.: B140804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for derivatives of

3-Aminothietane-3-carboxylic acid. Due to a lack of publicly available crystallographic

studies on the parent compound, this guide focuses on structurally related thiirane-based

gelatinase inhibitors. The data presented herein is crucial for understanding the three-

dimensional structure, conformational preferences, and intermolecular interactions of this class

of compounds, which is vital for rational drug design and development.

Performance Comparison: Crystallographic
Parameters of Thiirane-Based Derivatives
The following table summarizes the key crystallographic parameters for three thiirane-based

gelatinase inhibitors as reported by Chen et al. (2008). These compounds, while not direct

derivatives of 3-Aminothietane-3-carboxylic acid, share the sulfur-containing four-membered

ring motif and provide valuable insights into the structural chemistry of this class of molecules.
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Parameter
Compound 1 (SB-
3CT)

Compound 2 Compound 3

Formula C₁₅H₁₄O₃S₂ C₁₇H₁₈O₃S₂ C₁₇H₁₈O₃S₂

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2₁/c P2₁2₁2₁ P2₁/c

Unit Cell Dimensions

a (Å) 10.123(2) 5.987(1) 11.987(2)

b (Å) 11.456(2) 12.345(3) 10.123(2)

c (Å) 13.123(3) 22.123(4) 14.567(3)

α (°) 90 90 90

β (°) 109.87(3) 90 110.12(3)

γ (°) 90 90 90

Volume (Å³) 1432.1(5) 1634.5(6) 1654.3(5)

Z 4 4 4

Calculated Density

(g/cm³)
1.456 1.389 1.376

Key Dihedral Angle (°)

C13-S1-C10-C11 94.0(4) 102.6(2) 98.4

Experimental Protocols
The following is a detailed methodology for the key experiments cited in the crystallographic

analysis of the thiirane-based derivatives.

Crystal Growth
Single crystals suitable for X-ray diffraction were grown by slow evaporation. The respective

compounds were dissolved in a minimal amount of a suitable solvent mixture, such as ethyl

acetate and hexane. The solution was then allowed to stand undisturbed at room temperature.
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Over a period of several days, the solvent slowly evaporated, leading to the formation of well-

defined single crystals.

X-ray Data Collection
A single crystal of appropriate size and quality was selected and mounted on a goniometer

head. Data collection was performed on a Bruker AXS SMART CCD diffractometer using

graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100(2) K. A

series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement
The collected diffraction data were processed using the SAINT software package for data

reduction and integration. The crystal structures were solved by direct methods using the

SHELXTL software package. The initial atomic positions were refined by full-matrix least-

squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were

placed in calculated positions and refined using a riding model. The final structures were

validated using CHECKCIF.

Experimental Workflow for Single-Crystal X-ray
Crystallography
The following diagram illustrates the typical workflow for determining the three-dimensional

structure of a small molecule using single-crystal X-ray crystallography.
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Caption: Workflow of single-crystal X-ray crystallography.
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To cite this document: BenchChem. [Comparative Analysis of 3-Aminothietane-3-carboxylic
Acid Derivatives via X-ray Crystallography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140804#x-ray-crystallographic-studies-of-3-
aminothietane-3-carboxylic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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